molecular formula C9H15N3O2Si B11880987 [(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea

[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea

Katalognummer: B11880987
Molekulargewicht: 225.32 g/mol
InChI-Schlüssel: GUWYQFSTHWSJDG-WDZFZDKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea is a synthetic organic compound characterized by the presence of a furan ring substituted with a trimethylsilyl group and a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea typically involves the reaction of 5-trimethylsilylfuran-2-carbaldehyde with an appropriate amine, followed by the addition of urea. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of [(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea is unique due to its specific combination of a furan ring with a trimethylsilyl group and a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C9H15N3O2Si

Molekulargewicht

225.32 g/mol

IUPAC-Name

[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea

InChI

InChI=1S/C9H15N3O2Si/c1-15(2,3)8-5-4-7(14-8)6-11-12-9(10)13/h4-6H,1-3H3,(H3,10,12,13)/b11-6-

InChI-Schlüssel

GUWYQFSTHWSJDG-WDZFZDKYSA-N

Isomerische SMILES

C[Si](C)(C)C1=CC=C(O1)/C=N\NC(=O)N

Kanonische SMILES

C[Si](C)(C)C1=CC=C(O1)C=NNC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.